molecular formula C13H11N3 B12935255 8-Methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine CAS No. 4926-17-4

8-Methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B12935255
CAS No.: 4926-17-4
M. Wt: 209.25 g/mol
InChI Key: RIJZSLBTKTXESA-UHFFFAOYSA-N
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Description

8-Methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine is a high-value nitrogen-containing fused heterocycle of significant interest in chemical and pharmaceutical research. This compound serves as a privileged scaffold in medicinal chemistry due to its structural similarity to several biologically active agents . Its core framework is utilized in the design and synthesis of novel molecules targeting a range of therapeutic areas. Research indicates that triazolopyridine derivatives can act as potent inhibitors of the Smoothened (Smo) receptor in the Hedgehog signaling pathway, demonstrating promising antitumor activity, particularly in models of triple-negative breast cancer . Furthermore, this chemotype is explored in central nervous system (CNS) drug discovery, with related compounds functioning as positive allosteric modulators of metabotropic glutamate receptors (mGluR2) for potential treatment of neurological and psychiatric disorders . Beyond these applications, the triazolopyridine core also shows potential in antimicrobial research, with some sulfonamide-functionalized analogs exhibiting good in vitro antimalarial activity by targeting falcipain-2 (FP-2), a key cysteine protease of Plasmodium falciparum . In addition to its pharmaceutical utility, the electron-deficient nature of the [1,2,4]triazolo[4,3-a]pyridine ring makes it a suitable building block in materials science, where it has been incorporated as an electron-acceptor unit in the development of organic light-emitting diodes (OLEDs) . This product is intended for research purposes as a key synthetic intermediate or building block in the development of new chemical entities. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

CAS No.

4926-17-4

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

8-methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C13H11N3/c1-10-6-5-9-16-12(10)14-15-13(16)11-7-3-2-4-8-11/h2-9H,1H3

InChI Key

RIJZSLBTKTXESA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NN=C2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclization of 2-Hydrazinylpyridines with Chloroethynyl Derivatives

A prominent and efficient method involves the reaction of 2-hydrazinylpyridines with chloroethynylphosphonates or related chloroethynyl compounds, leading to a 5-exo-dig cyclization that forms the triazolopyridine ring system.

  • Reaction Conditions:

    • Equimolar amounts of 2-hydrazinylpyridine and chloroethynylphosphonate.
    • Potassium carbonate (K2CO3) as a base.
    • Acetonitrile (CH3CN) as solvent.
    • Room temperature for 4 hours typically suffices for complete conversion.
  • Mechanism:

    • Nucleophilic substitution of chlorine in the chloroethynylphosphonate by the hydrazine nitrogen forms an ynamine intermediate.
    • Isomerization to a ketenimine intermediate.
    • Intramolecular 5-exo-dig cyclization yields the fusedtriazolo[4,3-a]pyridine ring.
  • Yields and Selectivity:

    • The reaction proceeds with high selectivity and almost quantitative yields.
    • The presence of electron-withdrawing groups (e.g., NO2) on the hydrazinylpyridine can induce rearrangements (Dimroth-type) leading to isomeric triazolopyridines.
  • Example Data:

Starting Material (2-Hydrazinylpyridine) Reaction Temp. Time (h) Product Type Yield (%) Notes
2-Hydrazinylpyridine (unsubstituted) Room temp 4 triazolo[4,3-a]pyridine ~95-99 High selectivity, no side products
2-Hydrazinyl-5-nitropyridine 60 °C 50 Mixture of isomers (4,3-a and 1,5-a) ~90 (combined) Dimroth rearrangement observed

(Sources)

Electrochemical Synthesis via Condensation and Cyclization

Another method involves electrochemical synthesis where 2-hydrazinopyridines are condensed with aldehydes under electrolysis conditions to form the triazolopyridine ring.

  • Reaction Conditions:

    • Mixture of 2-hydrazinopyridine and aldehyde in acetonitrile.
    • Electrolysis at constant current (e.g., 10 mA) at elevated temperature (~70 °C) for several hours.
    • Use of supporting electrolyte such as tetrabutylammonium tetrafluoroborate.
  • Workup:

    • Removal of solvent by rotary evaporation.
    • Extraction with dichloromethane.
    • Purification by silica gel chromatography.
  • Advantages:

    • Mild conditions.
    • Avoids harsh reagents.
    • Scalable to gram quantities.
  • Example:

    • Synthesis of 3-phenyl-triazolo[4,3-a]pyridine derivatives with good yields and purity.

(Sources)

Multi-Step Synthesis via Amidoximes and Hydrazinolysis

A more elaborate synthetic route involves:

  • Starting from 2-chloropyridine carboxylic acids.
  • Formation of 1,2,4-oxadiazole intermediates via reaction with amidoximes.
  • Hydrazinolysis to introduce hydrazine functionality.
  • Cyclization to form the triazolopyridine ring.
  • Final functionalization to yield acetamide derivatives.

This method is useful for introducing additional functional groups at specific positions on the triazolopyridine scaffold.

  • Yields: Generally good, with structural confirmation by NMR.
  • Applications: Enables synthesis of diverse functionalized derivatives for biological testing.

(Sources)

Comparative Summary of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Cyclization of 2-hydrazinylpyridines with chloroethynylphosphonates 2-Hydrazinylpyridine, chloroethynylphosphonate, K2CO3, CH3CN RT, 4 h High yield, selectivity, simple Sensitive to substituents causing rearrangements
Electrochemical synthesis 2-Hydrazinopyridine, aldehyde, electrolyte 70 °C, constant current, 4 h Mild, scalable, clean reaction Requires electrochemical setup
Amidoxime route with hydrazinolysis 2-Chloropyridine carboxylic acids, amidoximes, hydrazine hydrate Multi-step, varied temps Functional group diversity More complex, longer synthesis

Detailed Research Findings and Notes

  • The cyclization reaction involving chloroethynylphosphonates is highly efficient and selective, with reaction progress conveniently monitored by ^31P NMR spectroscopy, confirming complete conversion within hours at room temperature.

  • Electron-withdrawing substituents on the pyridine ring can induce Dimroth-type rearrangements, converting the initially formedtriazolo[4,3-a]pyridines into theirtriazolo[1,5-a]pyridine isomers upon heating or prolonged reaction times.

  • Electrochemical methods provide a green and scalable alternative, allowing the synthesis of 3-phenyl-substituted triazolopyridines under mild conditions with good yields and purity, suitable for further functionalization.

  • The amidoxime-based synthetic approach enables the introduction of 1,2,4-oxadiazole rings fused to the triazolopyridine core, expanding the chemical space for biological activity exploration.

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Substitution: Aromatic nucleophilic substitution reactions can be performed on the triazole or pyridine rings to introduce different substituents.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative functionalization can lead to the formation of triazolopyridine-quinoline linked diheterocycles .

Scientific Research Applications

8-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 8-methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, depending on the target .

Comparison with Similar Compounds

Substituent Variations
  • Sulfonamide Derivatives : Compounds like 3-(4-methylbenzylthio)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridine (15c, 92% yield, m.p. 155–156°C) highlight the impact of sulfonamide groups on synthesis efficiency and thermal stability .
  • Halogenated Analogs : 8-Chloro-3-((2,6-difluorobenzyl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridine () shows enhanced antifungal activity (IC₅₀: 76.4–78.6% at 50 µg/mL), emphasizing the role of halogen atoms in bioactivity .
  • Carboxylic Acid Derivatives : 3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid (C₁₄H₁₁N₃O₃, m.w. 269.26) demonstrates how polar groups improve solubility but may reduce membrane permeability .

Key Structural Insights :

  • The planar triazolopyridine ring system (angle between triazolo and pyridine planes: ~26–30°) facilitates conjugation and stability .
  • Hydrogen bonding networks (e.g., O–H···N interactions in ) enhance crystalline packing and solubility .
Antifungal and Herbicidal Profiles
Compound Name Substituents Activity (IC₅₀/Inhibition Rate) Key Finding Reference
8-Chloro-3-((2,6-difluorobenzyl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridine 8-Cl, 3-sulfonyl, 2,6-difluorobenzyl 76.4% (H. maydis), 78.6% (R. cerealis) Enhanced activity with halogens and sulfonyl groups
8-Chloro-3-(4-propylphenyl)-[1,2,4]triazolo[4,3-a]pyridine 8-Cl, 3-(4-propylphenyl) 50% weed inhibition at 37.5 g/ha Broad-spectrum herbicidal activity
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine () 3-Ph, 6-NH₂ Not reported Structural similarity to target compound

Activity Trends :

  • Electron-Withdrawing Groups (e.g., Cl, SO₂): Improve antifungal activity by enhancing electrophilicity .
  • Lipophilic Substituents (e.g., 4-propylphenyl): Increase herbicidal potency by promoting membrane penetration .
Antimalarial and Insecticidal Potential
  • Sulfonamide derivatives (e.g., 15a–e) exhibit antimalarial activity, likely due to sulfonamide’s enzyme inhibition properties .
  • Compound 8-chloro-3-(((6-chloropyridin-3-yl)methyl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridine shows >95% mortality against Plutella xylostella at 500 µg/mL, indicating insecticidal utility .

Physicochemical and Computational Insights

  • HOMO-LUMO Gaps : Higher energy gaps (e.g., compound 4k in ) correlate with antifungal activity due to favorable electron transitions .
  • LogP Values : Lower LogP (e.g., carboxylic acid derivatives) improves aqueous solubility but may reduce bioavailability .

Biological Activity

8-Methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound belonging to the triazolopyridine class, characterized by its unique fused ring structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it is being investigated for antiviral and antimicrobial properties.

  • Chemical Name : this compound
  • CAS Number : 4926-17-4
  • Molecular Formula : C13H11N3
  • Molecular Weight : 209.25 g/mol
PropertyValue
CAS No.4926-17-4
Molecular FormulaC13H11N3
Molecular Weight209.25 g/mol
IUPAC Name8-methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine
InChI KeyRIJZSLBTKTXESA-UHFFFAOYSA-N

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound against various viral strains. Notably, it has shown activity against influenza viruses:

  • Mechanism of Action : The compound appears to disrupt viral polymerase activity by inhibiting the interaction between viral proteins PA and PB1. This was evidenced by IC50 values indicating effective inhibition at low concentrations (e.g., IC50 = 12 μM in minireplicon assays) .
  • Comparative Efficacy : In plaque reduction assays with the A/PR/8/34 strain of influenza A virus, the compound exhibited EC50 values ranging from 5 to 14 μM without significant cytotoxicity up to concentrations of 250 μM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it may possess broad-spectrum activity against various bacterial strains:

  • Study Results : In vitro tests showed that derivatives of triazolopyridines can inhibit bacterial growth effectively. The specific mechanisms may involve interference with bacterial enzyme systems or cell wall synthesis .

Synthesis and Characterization

The synthesis of this compound typically involves cyclization reactions under oxidative conditions using iodine and dimethyl sulfoxide (DMSO) as solvents. The characterization of the compound is crucial for understanding its biological interactions and includes techniques such as NMR and mass spectrometry .

Case Study: Antiviral Activity Against Influenza

A notable study involved the evaluation of various triazolopyridine derivatives for their antiviral effects. Among them, this compound demonstrated significant inhibitory effects on influenza virus replication:

  • Experimental Setup : The compound was tested in MDCK cells infected with influenza A virus.
  • Results : The compound showed a dose-dependent reduction in viral plaque formation with an EC50 value indicating effective antiviral activity without cytotoxic effects .

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